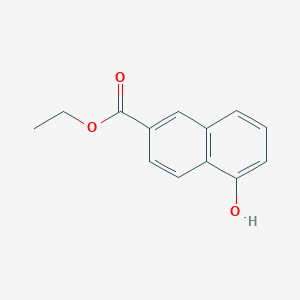

Ethyl 5-Hydroxy-2-naphthoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12O3 |

|---|---|

Molecular Weight |

216.23 g/mol |

IUPAC Name |

ethyl 5-hydroxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C13H12O3/c1-2-16-13(15)10-6-7-11-9(8-10)4-3-5-12(11)14/h3-8,14H,2H2,1H3 |

InChI Key |

LGFMLCVIFWZFTI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C(=CC=C2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 5 Hydroxy 2 Naphthoate and Analogous Naphthoate Esters

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis represents a powerful and sustainable approach for the production of complex molecules, including naphthoic acid derivatives. This strategy combines the selectivity of enzymatic catalysis with the efficiency of chemical reactions.

A notable example is the one-pot, two-step chemo-enzymatic synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA) from sinapic acid. tandfonline.comrug.nl This process begins with the laccase-mediated dimerization of sinapic acid to form a bislactone. rug.nl Subsequent treatment with sodium hydroxide (B78521) induces the conversion of the bislactone to thomasidioic acid, which then cyclizes to yield DMNA. tandfonline.com Researchers have optimized this method to achieve gram-scale synthesis with simple filtration serving as the purification step. tandfonline.com

Key findings from the optimization of this chemo-enzymatic process include:

Enzymatic Step: The use of laccase from Trametes versicolor at 30°C in a buffered solution (pH 5.5) containing acetonitrile (B52724) proved effective for the initial dimerization. tandfonline.com

Chemical Step: The subsequent alkaline treatment with sodium hydroxide facilitates the rearrangement and cyclization to the final naphthoic acid derivative. tandfonline.com

Yield and Purity: This method can produce DMNA with good yield (around 55%) and high purity (>95%) without the need for extensive purification. tandfonline.com

This chemo-enzymatic pathway provides a more sustainable alternative to traditional chemical syntheses, which often rely on harsh reagents and conditions. researchgate.net Lipase-catalyzed reactions, such as the Baeyer-Villiger oxidation of cellulose-derived levoglucosenone, also showcase the potential of enzymes in generating chiral building blocks for the synthesis of complex molecules. orcid.org

Lewis Acid-Mediated Rearrangement Reactions and Acyl Shifts

Lewis acid-mediated reactions provide a powerful tool for the synthesis of substituted naphthoic acid esters through skeletal rearrangements and acyl migrations. These transformations can lead to novel substitution patterns that are otherwise difficult to access.

A significant development in this area is the Lewis acid-mediated 1,2-acyl shift of oxabenzonorbornadienes to produce 1-hydroxy-2-naphthoic acid esters. nih.govnih.govacs.org This unexpected rearrangement occurs when an oxabenzonorbornadiene is treated with a Lewis acid, leading to the migration of an acyl group. nih.gov The proposed mechanism involves the opening of the oxa-bridge to form a carbocation, followed by a 1,2-acyl shift and subsequent rearomatization to yield the naphthoic acid ester. nih.gov The use of stoichiometric amounts of the Lewis acid is often necessary to drive the reaction to completion. nih.gov

This methodology has been shown to be effective for accessing various 1-hydroxy-2-naphthoic acid esters with unique substitution patterns. nih.govnih.gov Interestingly, in some cases, the reaction can lead to the formation of 1-hydroxy-4-naphthoic acid esters, with the product distribution being influenced by the electronic properties of the substituents. nih.gov

Another example of Lewis acid catalysis is in the selenium-mediated cyclization of β-keto ester substituted stilbenes. In the presence of a Lewis acid like iron(III) chloride, these substrates undergo a 6-endo cyclization followed by a 1,2-rearrangement of an aryl group and elimination to afford 1,2,3,4-tetrasubstituted naphthalene (B1677914) derivatives. mdpi.com

The Baylis-Hillman reaction, which couples an unsaturated carbonyl compound with an aldehyde, can also be accelerated by Lewis acids such as lanthanide triflates. acs.org Furthermore, Lewis acids like ZnCl₂ have been explored to accelerate hydrazinolysis reactions.

Condensation Reactions for Naphthoate Derivatives

Condensation reactions are a fundamental and widely utilized strategy for the synthesis of a variety of naphthoate derivatives and related heterocyclic systems. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water or ammonia.

A common approach involves the condensation of a naphthoic acid derivative with another molecule to build a more complex structure. For instance, 3-hydroxy-2-naphthoic acid hydrazide can be condensed with substituted benzaldehydes. nih.gov The resulting intermediate can then undergo cyclization with thioglycolic acid in the presence of ZnCl₂ to yield 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives. nih.gov

Similarly, 2-naphthohydrazide (B185666) can react with aldehydes or ketones in the presence of an acid or base catalyst to form hydrazones. The Niementowski quinazoline (B50416) synthesis provides another example, where 3-amino-2-naphthoic acid is condensed with acid amides to form benzo(6,7)-4-oxoquinazolines. zenodo.org The reactivity in these condensations is influenced by the electrophilicity of the carbonyl-carbon atom in the amide. zenodo.org

Esterification, a specific type of condensation, is crucial for the synthesis of naphthoate esters. The reaction of a naphthoic acid with an alcohol using a condensing agent like 1,3-dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of p-toluenesulfonic acid is an effective method for producing naphthyl esters in high yields. thieme-connect.com

Furthermore, condensation reactions are employed in the synthesis of more complex structures. For example, Fmoc-protected amino acids can be condensed with amine components using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (WSC) and N-hydroxybenzotriazole (HOBt) in the synthesis of naphthoquinone amino acid derivatives. nih.gov

Derivatization Strategies and Functionalization of Naphthyl Esters

The derivatization and functionalization of naphthyl esters are crucial for expanding their structural diversity and tuning their chemical and physical properties. A variety of synthetic strategies have been developed to introduce new functional groups and modify the core naphthalene scaffold.

One powerful technique is the Rh(III)-catalyzed C–H bond naphthylation. rsc.orgresearchgate.netrsc.org This method allows for the direct introduction of a naphthalene moiety onto an aromatic ring through C-H activation. rsc.org In a notable example, aryl imidates react with oxabicyclic alkenes in the presence of a Rh(III) catalyst. This reaction proceeds via a cascade involving C-H naphthylation and transformation of the directing imidate group into an ester, yielding diverse naphthalene-substituted aromatic esters. rsc.orgresearchgate.netrsc.org This strategy is significant as it provides access to mono-ortho naphthalene substituted aromatic esters that are not readily synthesized through direct methods. rsc.org

Further derivatization can be achieved through various chemical transformations of the ester and other functional groups. For instance, the hydroxyl groups of phenyl 1,4-dihydroxy-2-naphthoate can be oxidized to form quinones. The ester group itself can be involved in "ester dance" reactions, which involve the catalytic 1,2-translocation of the ester group on the aromatic ring, opening up pathways for further derivatization. acs.org

Other derivatization strategies include:

Alkylation: The hydroxyl groups of dihydroxy-2-naphthoic acid derivatives can be alkylated to introduce ester groups.

Reduction: Naphthoate esters can be reduced to form dihydro derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions to introduce various functional groups.

Cyclization: Ethyl 6-hydroxy-2-naphthoate can be reacted with diols under acidic conditions, followed by reduction, to afford vinylidene-naphthofurans. rsc.org

These derivatization strategies provide a versatile toolkit for chemists to create a wide array of functionalized naphthyl esters with tailored properties for various applications.

Synthesis of Macrocyclic and Oligomeric Naphthoide Structures

The synthesis of macrocyclic and oligomeric structures based on the naphthoide framework has garnered significant interest due to their unique host-guest chemistry and potential applications in molecular recognition and materials science. These large, ring-shaped molecules are typically constructed through the sequential coupling and cyclization of smaller naphthoic acid-derived units.

A key approach to synthesizing macrocyclic O-naphthoides involves the dehydration reactions of hydroxy-2-naphthoic acids. acs.org For example, the reflux of 3-hydroxy-2-naphthoic acid with POCl₃ in toluene (B28343) can lead to the formation of a tetra-O-naphthoide. acs.org Similarly, other macrocyclic oligomeric lactones have been synthesized from 3-hydroxy- and 7-tert-butyl-3-hydroxy-2-naphthoic acids. acs.org The structures of these macrocycles, such as trimers and hexamers, have been confirmed by X-ray crystallography, which also revealed their ability to form inclusion clathrates with small molecules like chloroform. acs.orgugr.es

The synthesis of these complex structures often requires a strategic use of protecting groups and coupling agents to control the oligomerization and final cyclization steps. For instance, a sequential coupling of appropriately substituted o-hydroxybenzoyl derivatives, followed by the deprotection and cyclization of the open-chain trimer, has been used to prepare analogs of tri-o-thymotide. acs.org

In a related field, large libraries of macrocyclic peptides, which can incorporate N-alkylated residues to improve bioavailability, are synthesized using solid-phase techniques. nih.gov These methods involve the step-wise assembly of the linear precursor on a resin, followed by on-bead macrocyclization. nih.gov This "split and pool" synthesis allows for the creation of vast libraries of diverse macrocyclic compounds. nih.gov

Elucidation of Molecular and Supramolecular Architectures

Single-Crystal X-ray Diffraction Analysis of Naphthoate Esters and Derivatives

Studies on related naphthoate compounds have demonstrated the utility of this technique. For instance, the crystal structures of several cocrystals of 1-hydroxy-2-naphthoic acid with different N-containing heteroaromatics have been determined, showcasing the intricate hydrogen bonding networks that stabilize these structures. mdpi.com Similarly, the analysis of naphtholate esters prepared by the esterification of 3-hydroxy-2-naphthoic acid with various alcohols has provided insights into their crystal packing and luminescent properties. researchgate.netresearchgate.net

In one study, the crystal structure of a complex involving 1-hydroxy-2-naphthoic acid and tetramethylpyrazine was analyzed, revealing a monoclinic P21/c space group. mdpi.com Another investigation into a cubane-type tetranuclear polyoxotitanate cluster derived from 8-(isopropoxycarbonyl)-1-naphthoic acid detailed its triclinic crystal system and the various supramolecular interactions present. eurjchem.com These examples underscore the capability of single-crystal X-ray diffraction to provide detailed structural data, which is crucial for understanding the properties and potential applications of these compounds.

While a specific crystallographic information file (CIF) for Ethyl 5-Hydroxy-2-naphthoate was not found in the immediate search, the extensive body of work on analogous structures provides a strong foundation for predicting its likely crystalline architecture. Data from such studies, including unit cell dimensions and space groups for related compounds, are often compiled in crystallographic databases. ugr.es

Table 1: Crystallographic Data for Selected Naphthoate Derivatives

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| 1-hydroxy-2-naphthoic acid:tetramethylpyrazine cocrystal | C₁₇H₁₈N₂O₃ | Monoclinic | P2₁/c | mdpi.com |

| Cubane-type tetranuclear polyoxotitanate cluster | C₇₂H₈₀O₂₄Ti₄ | Triclinic | P-1 | eurjchem.com |

| Tetra-2-O-naphthoide | C₄₄H₂₄O₈ | - | - | acs.org |

| Tri-2-O-naphthoide | C₄₅H₄₂O₆ | - | R3̅ | acs.org |

Note: This table is populated with data from related naphthoate derivatives to illustrate the type of information obtained from single-crystal X-ray diffraction studies.

Conformational Analysis in Solid and Solution States

The conformation of a molecule, which describes the spatial arrangement of its atoms, can significantly influence its physical and chemical properties. This is particularly true for flexible molecules like this compound, which possesses rotatable bonds. The conformational preferences of such molecules can differ between the solid state, where packing forces play a significant role, and the solution state, where solvent interactions are dominant.

In the solid state, the conformation is often locked into a single, low-energy arrangement that allows for efficient crystal packing. X-ray diffraction studies on related hydroxy naphthoate esters have shown that intramolecular hydrogen bonding is a key factor in determining their solid-state conformation. mdpi.comresearchgate.net For instance, in many 2-hydroxy-1-naphthoate derivatives, an intramolecular hydrogen bond forms between the hydroxyl group and the carbonyl oxygen of the ester, leading to a planar, six-membered ring-like structure. scite.ai

In solution, the molecule has more conformational freedom. The presence of different conformers can be investigated using spectroscopic techniques like NMR and by computational methods. Studies on salicylamides, which share structural similarities with hydroxy naphthoates, have revealed that the equilibrium between different conformers is influenced by the polarity of the solvent. nih.gov In nonpolar solvents, intramolecular hydrogen bonds are favored, leading to conformations similar to those observed in the solid state. In polar, hydrogen-bond-accepting solvents, intermolecular hydrogen bonds with the solvent can disrupt the intramolecular interactions, leading to a different conformational equilibrium.

For phenyl 1-hydroxy-2-naphthoate, theoretical calculations have shown that the most stable conformer involves a strong intramolecular hydrogen bond with the carbonyl oxygen. mdpi.com This conformer is significantly more stable than others where the hydrogen bond is weaker or absent. mdpi.com This suggests that even in the absence of crystal packing forces, intramolecular interactions play a crucial role in dictating the preferred conformation.

Intermolecular Interactions and Hydrogen Bonding Networks in Crystalline Solids

The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions, with hydrogen bonding being one of the most significant, particularly in molecules containing hydroxyl and carbonyl groups like this compound. These interactions dictate the crystal packing and ultimately influence the material's physical properties.

In the crystalline solids of related hydroxy naphthoic acids and their derivatives, extensive hydrogen-bonding networks are commonly observed. mdpi.comresearchgate.netscience.gov These networks can involve both the hydroxyl and ester functionalities. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group is a primary hydrogen bond acceptor.

The analysis of Hirshfeld surfaces is a valuable tool for visualizing and quantifying these intermolecular contacts. researchgate.net For instance, in some naphtholate esters, Hirshfeld surface analysis has shown that O···H/H···O close contacts are significant, which can be correlated with properties like melting points. researchgate.net The interplay of these various strong and weak intermolecular forces leads to the formation of complex and stable crystalline architectures.

Supramolecular Assembly Patterns

Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, larger-scale structures through non-covalent interactions. e-bookshelf.deacs.org this compound and its derivatives, with their capacity for hydrogen bonding and π-π stacking interactions, are excellent building blocks for constructing diverse supramolecular architectures.

The hydrogen-bonding capabilities of the hydroxyl and ester groups can direct the formation of one-dimensional chains, two-dimensional sheets, or three-dimensional networks. researchgate.netresearchgate.netmdpi.com For example, in the crystal structure of some 1-hydroxy-2-naphthoic acid cocrystals, molecules self-assemble into stable tetramers through a combination of strong and weak hydrogen bonds, which then link to form one-dimensional chains. mdpi.com

Spectroscopic Characterization for Mechanistic and Electronic Structure Analysis

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Interaction Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is an indispensable tool for the definitive structural elucidation of ethyl 5-hydroxy-2-naphthoate. It provides detailed information about the chemical environment of each hydrogen and carbon atom within the molecule.

¹H NMR Spectroscopy would be expected to reveal distinct signals for the aromatic protons on the naphthalene (B1677914) ring system, the hydroxyl proton, and the protons of the ethyl ester group. The aromatic region would likely display a complex series of doublets and triplets, with their specific chemical shifts and coupling constants (J-values) being diagnostic for the 1,2,4-substitution pattern of one ring and the monosubstitution of the other. The hydroxyl proton (OH) would appear as a singlet, the position of which could vary depending on the solvent and concentration. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern for an ethyl ester.

Expected ¹H NMR Data for this compound (Note: This is a predictive table based on general principles and data from similar compounds.)

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.5 | m (multiplet) |

| Hydroxyl-H | 5.0 - 6.0 (variable) | s (singlet) |

| -OCH₂CH₃ | ~4.4 | q (quartet) |

Expected ¹³C NMR Data for this compound (Note: This is a predictive table based on general principles and data from similar compounds.)

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 165 - 175 |

| C-OH | 150 - 160 |

| Aromatic C | 110 - 140 |

| -OCH₂CH₃ | ~61 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides critical information about the functional groups and bonding arrangements within this compound.

FT-IR Spectroscopy would be expected to show characteristic absorption bands corresponding to the various vibrational modes of the molecule. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the ester group would appear as a strong, sharp band around 1680-1730 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations would produce a series of peaks in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ester and the phenol (B47542) would also be present in the fingerprint region (1000-1300 cm⁻¹). Data from the Aldrich FT-IR Collection provides extensive reference spectra for related compounds, which aids in the interpretation of these regions. thermofisher.com

FT-Raman Spectroscopy offers complementary information. While the O-H stretch is typically weak in Raman, the aromatic C=C and C-H vibrations are usually strong, providing clear signals for the naphthalene ring system. The C=O stretch of the ester would also be observable. The combination of FT-IR and FT-Raman allows for a more complete analysis of the molecule's vibrational modes.

Key Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Phenol) | Stretching | 3200 - 3600 (broad) |

| C=O (Ester) | Stretching | 1680 - 1730 (strong) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Photophysical Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the conjugated π-system of this compound. The naphthalene ring system, being a large chromophore, is expected to exhibit strong absorption in the UV region.

The UV-Vis spectrum would likely display multiple absorption bands corresponding to π→π* transitions. The positions and intensities of these bands (λmax) are sensitive to the substitution pattern on the naphthalene core. The presence of the hydroxyl (-OH) and ethyl ester (-COOEt) groups, which act as auxochromes, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. For example, 2-naphthoic acid shows absorption maxima at 236 nm, 280 nm, and 334 nm. nist.gov The introduction of a hydroxyl group would likely shift these peaks to longer wavelengths. This analysis provides insight into the electronic structure and the extent of conjugation within the molecule.

Mass Spectrometry for Molecular Compositional Verification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₂O₃), high-resolution mass spectrometry (HRMS) would be used to verify its exact molecular formula.

The expected exact mass can be calculated from the atomic masses of its constituent elements (Carbon, Hydrogen, Oxygen). The mass spectrum would show a prominent molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the molecular weight of the compound (216.24 g/mol ). sigmaaldrich.com The fragmentation pattern observed in the mass spectrum would provide further structural information, showing the loss of characteristic fragments such as the ethoxy group (-OC₂H₅) from the ester. For instance, the mass spectrum of the related 3-hydroxy-2-naphthalenecarboxylic acid shows a clear molecular ion peak that confirms its molecular weight. nist.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately predict the ground state geometries and electronic structures of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties that govern the behavior of Ethyl 5-Hydroxy-2-naphthoate. These calculations are typically performed using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. The optimized molecular structure, including bond lengths and angles, provides the foundation for all other theoretical analyses.

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. For molecules like this compound, the distribution of the HOMO and LUMO across the naphthalene (B1677914) ring system and its substituents dictates the sites of electrophilic and nucleophilic attack.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.89 |

| Energy Gap (ΔE) | 4.36 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (electronegative, susceptible to electrophilic attack) and blue representing electron-deficient areas (electropositive, prone to nucleophilic attack). In this compound, the oxygen atoms of the hydroxyl and ester groups are expected to be regions of high negative potential, while the hydrogen of the hydroxyl group and parts of the aromatic system may exhibit positive potential. This visual representation is crucial for understanding intermolecular interactions, such as hydrogen bonding.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density to characterize the nature of chemical bonds. By locating bond critical points (BCPs) and analyzing the properties of the electron density at these points, such as the Laplacian of the electron density (∇²ρ(r)), one can classify bonds as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions). For this compound, QTAIM analysis can confirm the covalent nature of the C-C and C-H bonds within the aromatic system and the ester group, as well as characterize any intramolecular hydrogen bonding involving the hydroxyl group.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic excited states of a molecule. This is particularly important for understanding a molecule's optical properties, such as its UV-Vis absorption spectrum. TD-DFT calculations can predict the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption peaks observed experimentally. For this compound, TD-DFT can identify the nature of the electronic transitions, for instance, whether they are π-π* or n-π* transitions, and which molecular orbitals are involved.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule, such as its polarizability (α) and first-order hyperpolarizability (β). These properties are related to the molecule's response to an applied electric field. A high hyperpolarizability value suggests that the material may be a good candidate for NLO applications. For aromatic compounds like this compound, the presence of electron-donating (hydroxyl) and electron-withdrawing (ester) groups can enhance the NLO response. Theoretical calculations of these parameters are often performed to screen for promising NLO materials. researchgate.net

| Property | Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 3.45 D |

| Mean Polarizability (α) | 150.2 |

| First-order Hyperpolarizability (β) | 2.8 x 10-30 esu |

Mechanistic Pathways and Reaction Barrier Calculations

Computational chemistry is also instrumental in elucidating reaction mechanisms and calculating the energy barriers associated with them. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, providing a detailed picture of how a reaction proceeds. For the synthesis or reactions of this compound, DFT calculations can be used to determine the activation energies for different possible pathways, thereby predicting the most likely reaction mechanism. This information is invaluable for optimizing reaction conditions and developing new synthetic routes.

Intramolecular Proton Transfer Dynamics and Mechanisms

Computational chemistry and theoretical investigations have been instrumental in elucidating the dynamics and mechanisms of intramolecular proton transfer (IPT) in aromatic compounds containing a hydroxyl group ortho to a carbonyl group, a class to which this compound belongs. A key process in these molecules is Excited-State Intramolecular Proton Transfer (ESIPT), a photophysical phenomenon that governs their fluorescence properties.

Theoretical studies, primarily employing Density Functional Theory (DFT) for the ground state (S₀) and Time-Dependent Density Functional Theory (TD-DFT) for the first excited singlet state (S₁), have consistently shown that the intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen is significantly strengthened upon photoexcitation. nih.gov This strengthening facilitates the transfer of the proton from the hydroxyl group (enol tautomer) to the carbonyl group, forming a keto tautomer.

The ESIPT process is characterized by a change in the electronic structure of the molecule, leading to a large Stokes shift, which is the difference between the maxima of the absorption and emission spectra. This phenomenon is a hallmark of ESIPT molecules and is a direct consequence of the different geometries and electronic configurations of the enol and keto forms in the excited state.

Research on analogous compounds, such as methyl salicylate and 2-hydroxy-1-naphthaldehyde, provides a framework for understanding the dynamics in this compound. For instance, calculations on methyl salicylate have confirmed the ESIPT mechanism, showing good agreement between calculated and experimental absorption and fluorescence spectra. nih.gov Furthermore, studies on 2-hydroxy-1-naphthaldehyde carbohydrazone have quantified the energy barrier for the ESIPT reaction, finding it to be as low as 2.54 kcal/mol in a non-polar solvent, which indicates a very rapid and efficient proton transfer process. bohrium.com The nature of substituents on the aromatic ring can also influence the hydrogen bond strength and, consequently, the facility of the ESIPT reaction. nih.gov

Chemical Reactivity and Transformation Pathways

Mechanistic Studies of Rearrangement Reactions

While specific mechanistic studies on the rearrangement of Ethyl 5-Hydroxy-2-naphthoate are not extensively documented, the reactivity of related hydroxynaphthoic acid esters provides significant insight into potential transformation pathways. A notable example is the Lewis-acid-mediated rearrangement of oxabenzonorbornadienes, which yields 1-hydroxy-2-naphthoic acid esters through a 1,2-acyl shift. acs.orgnih.gov This reaction underscores the propensity of the naphthoic acid framework to undergo structural reorganization under acidic conditions.

The proposed mechanism for this transformation involves the initial coordination of a Lewis acid to the oxygen bridge of the oxabenzonorbornadiene. This is followed by the opening of the oxa-bridge to form a carbocation intermediate. The subsequent and crucial step is a 1,2-acyl shift, where the ester group migrates, leading to a more stable cationic species. The final step involves rearomatization through the loss of a proton to afford the thermodynamically stable 1-hydroxy-2-naphthoic acid ester. nih.gov The efficiency and outcome of this rearrangement are influenced by the substitution pattern on the aromatic rings and the choice of Lewis acid. nih.gov

Table 1: Lewis-Acid-Mediated Rearrangement of an Oxabenzonorbornadiene Derivative

| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | BF₃·OEt₂ | 1,2-Dichloroethane | 25 | 2 | 85 |

| 2 | TiCl₄ | 1,2-Dichloroethane | 25 | 24 | <5 |

| 3 | SnCl₄ | 1,2-Dichloroethane | 25 | 24 | 20 |

| 4 | AlCl₃ | 1,2-Dichloroethane | 25 | 24 | 15 |

Data adapted from a study on a related oxabenzonorbornadiene system. nih.gov

This acyl shift is a testament to the electronic properties of the ester group and its ability to participate in cationic rearrangements, a principle that can be extended to understand the potential reactivity of this compound under similar conditions.

Photochemical Transformations and Photoinduced Processes

The photochemical behavior of hydroxynaphthoic acid derivatives is characterized by processes such as excited-state intramolecular proton transfer (ESIPT). Studies on 3-hydroxy-2-naphthoic acid, an isomer of the parent acid of this compound, have shown that upon photoexcitation, an intramolecular proton transfer occurs from the hydroxyl group to the carbonyl oxygen of the carboxylic acid. ias.ac.in This process leads to the formation of a transient tautomer that is responsible for a large Stokes-shifted fluorescence emission. ias.ac.in

The efficiency of ESIPT is dependent on the presence of an intramolecular hydrogen bond in the ground state. ias.ac.in For this compound, a similar intramolecular hydrogen bond can be envisaged between the 5-hydroxyl group and the carbonyl oxygen of the ester function, suggesting the potential for analogous photoinduced tautomerization.

The photophysics of these molecules can be influenced by the solvent environment and the temperature. For instance, in certain solvents, both a "normal" emission from the locally excited state and the tautomer emission are observed. ias.ac.in The relative intensities of these emissions can provide information about the dynamics of the proton transfer process.

Electrophilic and Nucleophilic Functionalization

The naphthalene (B1677914) ring system in this compound is activated towards electrophilic substitution by the electron-donating hydroxyl group. The directing influence of the hydroxyl and ester groups will determine the regioselectivity of such reactions. The hydroxyl group at the 5-position will strongly activate the ortho and para positions (positions 4, 6, and 8), while the deactivating ester group at the 2-position will direct incoming electrophiles to the meta positions relative to it. The interplay of these electronic effects governs the outcome of functionalization reactions.

Lewis acid promotion can be employed to alter the reactivity of naphthols. For instance, complexation of a Lewis acid to the hydroxyl group can shift the tautomeric equilibrium towards the keto form, which can then be trapped by nucleophiles in a dearomative functionalization. d-nb.info This strategy could provide access to non-aromatic derivatives of this compound.

Nucleophilic functionalization can also be envisaged. The chemical reactivity of naphthols and their derivatives has been explored in reactions with α-cyanocinnamonitriles and ethyl α-cyanocinnamates, leading to the synthesis of various naphthopyran derivatives. eurjchem.com These reactions highlight the nucleophilic character of the naphthol ring system.

Coordination Chemistry and Metal-Ligand Interactions

This compound possesses two potential coordination sites for metal ions: the phenolic hydroxyl group and the carbonyl oxygen of the ester group. The presence of both a hard oxygen donor (hydroxyl) and a borderline oxygen donor (ester carbonyl) makes it a potentially versatile ligand in coordination chemistry.

While specific studies on the coordination complexes of this compound are not widely reported, the coordination chemistry of related compounds provides valuable insights. For example, transition metal complexes of 3,5-dihydroxy-2-naphthoic acid have been synthesized and characterized. researchgate.net In these complexes, coordination is expected to occur through the carboxylate and hydroxyl groups. Similarly, metal complexes with naphthalene-based acetic acids have been studied, where the carboxylate group is the primary binding site. nih.govsemanticscholar.org

This compound could act as a bidentate ligand, forming a chelate ring with a metal ion involving the hydroxyl oxygen and the ester carbonyl oxygen. The stability of such complexes would depend on the nature of the metal ion and the size of the resulting chelate ring. The formation of such complexes can significantly alter the electronic properties and reactivity of the this compound molecule.

Applications in Advanced Chemical Systems and Materials Science

Role as Building Blocks in Complex Organic Synthesis

The molecular framework of ethyl 5-hydroxy-2-naphthoate offers distinct reactive centers—the aromatic naphthalene (B1677914) core, the nucleophilic hydroxyl group, and the electrophilic ester group—making it a valuable building block in multistep organic synthesis. vapourtec.comyoutube.com Chemists utilize this compound to construct more intricate molecules, including pharmacologically relevant scaffolds and complex heterocyclic systems. researchgate.netnih.gov

The hydroxyl and ester functionalities allow for a variety of chemical transformations. For instance, the hydroxyl group can undergo O-alkylation or O-acylation to introduce new functional groups, while the ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further synthetic handles. The naphthalene ring itself is susceptible to electrophilic substitution reactions, allowing for the introduction of substituents at various positions, thereby modifying the electronic and steric properties of the resulting molecules. These reactions are foundational in creating derivatives with tailored properties for specific applications. rsc.org A notable application is in the synthesis of 5-hydroxybenzoindole derivatives, which are recognized for their presence in a wide variety of drug compounds. researchgate.net

Integration into Optoelectronic and Photonic Materials

The naphthalene core of this compound imparts inherent photophysical properties, making it an attractive component for the design of optoelectronic and photonic materials. The extended π-conjugated system of the naphthalene ring is conducive to fluorescence, a key characteristic for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other light-based technologies.

Derivatives of hydroxynaphthoic acid are explored for their potential in these fields. By chemically modifying the core structure of this compound, researchers can tune its electronic properties, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This fine-tuning allows for the optimization of light absorption and emission characteristics, leading to materials with specific colors and efficiencies. The development of naphthol-based fluorescent sensors for detecting ions like aluminum highlights the utility of this class of compounds in creating materials with responsive optical properties. semanticscholar.org

Supramolecular Host-Guest Systems and Inclusion Compounds

The planar and aromatic nature of the naphthalene unit in this compound makes it an ideal guest molecule for various host systems in supramolecular chemistry. Host molecules, such as cyclodextrins, possess hydrophobic cavities that can encapsulate guest molecules like this compound. This encapsulation, driven by non-covalent interactions, forms an inclusion complex. researchgate.net

The formation of these host-guest systems can significantly alter the physical and chemical properties of the guest molecule. For example, inclusion in a cyclodextrin (B1172386) cavity can enhance the solubility and stability of the naphthoate derivative. researchgate.net Research on related hydroxynaphthoic acids demonstrates their ability to form stable inclusion compounds, with the interactions governed by hydrogen bonds and other weak forces. rsc.org These systems are crucial for applications in drug delivery, catalysis, and the development of molecular sensors.

Development of Chemosensory Platforms

The inherent fluorescence of the naphthalene moiety in this compound and its derivatives is a key feature exploited in the development of chemosensors. These sensors are designed to detect the presence of specific ions or molecules through a change in their fluorescent signal.

The design of such sensors often involves modifying the this compound structure to include a recognition site that can selectively bind to a target analyte. Upon binding, the electronic environment of the naphthalene fluorophore is altered, leading to a detectable change in the fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). This principle has been successfully applied in creating fluorescent sensors for various species. For instance, sensors based on quantum dots and nano-porphyrin have been developed for the highly sensitive and specific determination of ethyl carbamate (B1207046) in fermented foods, showcasing the versatility of fluorescence-based sensing platforms. nih.gov

Industrial Intermediates for Dyes and Pigments (Focus on Chemical Role)

Historically and currently, naphthalene derivatives are fundamental intermediates in the synthesis of a wide range of dyes and pigments. This compound, and more commonly its parent acid, 3-hydroxy-2-naphthoic acid, serve as crucial "coupling components" in the production of azo dyes. chimia.chajchem-a.com

In the synthesis of azo dyes, a diazonium salt (the diazo component) is reacted with a nucleophilic coupling component. nih.gov The hydroxyl-substituted naphthalene ring of compounds like this compound is electron-rich and readily undergoes electrophilic attack by the diazonium ion. The coupling reaction typically occurs at the position adjacent to the hydroxyl group, leading to the formation of a highly colored azo compound. The extended conjugated system formed by the azo bridge linking the aromatic rings is responsible for the intense color of these dyes. The specific shade of the dye can be manipulated by altering the substituents on both the diazo and the coupling components. chimia.ch

Precursors for Polymer Synthesis (Focus on Monomer Properties)

The bifunctional nature of this compound, possessing both a hydroxyl group and an ester (or its corresponding acid), allows it to act as a monomer in the synthesis of high-performance polymers, particularly polyesters and polyamides. The rigid and planar naphthalene unit is a desirable feature for creating polymers with high thermal stability, mechanical strength, and liquid crystalline properties.

To be used as a monomer, the hydroxyl and ester/acid groups provide the necessary reactive sites for polymerization reactions. For example, the hydroxyl group can react with a carboxylic acid or acyl chloride, and the naphthoic acid (derived from the ester) can react with an alcohol or an amine. By incorporating the rigid naphthalene structure into the polymer backbone, materials with enhanced performance characteristics can be achieved. This strategy is employed in the rapid synthesis of high-performance ambipolar semiconducting polymers, where tuning the monomer building blocks is key to achieving desired electronic properties. nih.gov

Interactive Data Table: Properties and Applications

| Property/Application | Description | Relevant Sections |

| Synthetic Intermediate | Serves as a foundational molecule for creating more complex organic structures, including pharmaceuticals. | 7.1 |

| Optoelectronic Potential | The naphthalene core provides fluorescent properties, useful for OLEDs and photonic devices. | 7.2 |

| Supramolecular Guest | Its aromatic structure allows it to be encapsulated by host molecules like cyclodextrins. | 7.3 |

| Chemosensor Component | Its fluorescence can be modulated to detect specific ions or molecules. | 7.4 |

| Azo Dye Precursor | Acts as a coupling component in the synthesis of vibrant and stable azo dyes. | 7.5 |

| Monomer for Polymers | The bifunctional nature enables its use in creating high-performance polyesters with enhanced thermal and mechanical properties. | 7.6 |

Future Research Perspectives

Development of Green and Sustainable Synthetic Routes

Future research should prioritize the development of environmentally benign and efficient methods for the synthesis of Ethyl 5-Hydroxy-2-naphthoate. Traditional esterification methods often rely on harsh conditions and hazardous reagents. rug.nl Green chemistry principles offer a pathway to more sustainable synthetic protocols.

Biocatalysis: The use of enzymes, particularly lipases, as catalysts for esterification reactions is a promising green alternative. nih.govresearchgate.net Lipase-mediated synthesis of aromatic esters can proceed under mild conditions, often with high selectivity, reducing the formation of byproducts. frontiersin.orgrsc.org Future studies could explore the efficacy of various immobilized lipases for the direct esterification of 5-hydroxy-2-naphthoic acid with ethanol. nih.gov The optimization of reaction parameters such as temperature, solvent system, and enzyme loading will be crucial for achieving high yields. frontiersin.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and increased yields. mdpi.comnih.gov The application of microwave-assisted synthesis to the esterification of hydroxynaphthoic acids could provide a rapid and efficient route to this compound. researchgate.netresearchgate.net This method's potential to reduce energy consumption and solvent usage aligns well with the principles of green chemistry.

Sustainable Catalysts: The exploration of solid acid catalysts and other reusable catalytic systems could offer a more sustainable alternative to traditional homogeneous acid catalysts. researchgate.net These catalysts can be easily separated from the reaction mixture and reused, minimizing waste generation.

Computational Design of Novel Derivatives with Tailored Properties

Computational modeling and theoretical chemistry provide powerful tools for predicting the properties of novel molecules and guiding synthetic efforts. ajpchem.org Future research can leverage these techniques to design derivatives of this compound with specific, tailored functionalities.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its potential derivatives. samipubco.comresearchgate.netmdpi.com By modeling the effects of different functional groups on the naphthalene (B1677914) core, researchers can predict how modifications will influence properties such as solubility, thermal stability, and electronic behavior. researchgate.netmdpi.comresearchgate.net This in-silico screening can help prioritize synthetic targets for specific applications.

Molecular Modeling for Material Science: Computational simulations are instrumental in predicting the solid-state properties of organic materials. aip.orgosti.gov Molecular modeling can be used to explore the intermolecular interactions and packing arrangements of this compound derivatives, providing insights into their potential for forming liquid crystals or other ordered structures. nih.gov This is particularly relevant for applications in organic electronics.

Quantitative Structure-Activity Relationship (QSAR): For potential biological applications, QSAR studies can be performed to correlate the structural features of this compound derivatives with their biological activity. nih.gov This computational approach can accelerate the discovery of new compounds with desired therapeutic or antimicrobial properties. nih.gov

Exploration of Advanced Catalytic Applications

The structural motifs within this compound, specifically the hydroxyl and carboxylate groups, suggest its potential use as a ligand in coordination chemistry and catalysis.

Ligand Synthesis for Homogeneous Catalysis: The hydroxyl and ester functionalities of this compound can act as coordination sites for metal ions. Future work could involve the synthesis of metal complexes incorporating this molecule as a ligand. researchgate.netchemrxiv.org The electronic properties of the naphthalene ring system can be tuned by introducing various substituents, which in turn would modulate the catalytic activity of the resulting metal complexes. semanticscholar.org These complexes could then be screened for their efficacy in a range of organic transformations. nih.gov

Development of Metal-Organic Frameworks (MOFs): The parent acid, 5-hydroxy-2-naphthoic acid, could serve as a building block for the synthesis of novel MOFs. These porous materials have applications in gas storage, separation, and heterogeneous catalysis. The functional groups on the organic linker can be post-synthetically modified, offering a platform for creating tailored catalytic sites within the MOF structure.

Integration into Emerging Smart Materials and Devices

Naphthalene-based compounds are known for their unique optical and electronic properties, making them attractive candidates for the development of smart materials and devices. semanticscholar.orgmdpi.comrsc.org

Fluorescent Sensors and Probes: The naphthalene core is inherently fluorescent. Modification of the this compound structure could lead to the development of novel fluorescent sensors. acs.orgacs.org The hydroxyl group provides a site for functionalization to introduce recognition moieties for specific analytes. The changes in the fluorescence properties upon binding could enable the detection of various chemical species.

Organic Electronics: Naphthalene diimides, a related class of compounds, have been extensively studied for their applications in organic electronics. gatech.edu Future research could explore the potential of this compound derivatives as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.net The ability to tune the electronic properties through chemical modification is a key advantage in this field.

Table of Potential Research Directions

| Research Area | Specific Focus | Potential Outcome |

| Green Synthesis | Biocatalytic esterification using immobilized lipases. | Environmentally friendly and selective synthesis of this compound. |

| Microwave-assisted synthesis. | Rapid and energy-efficient production of the target compound. | |

| Computational Design | DFT analysis of electronic and structural properties. | Prediction of reactivity and guidance for the synthesis of novel derivatives. |

| Molecular modeling of solid-state packing. | Design of materials with specific optical and electronic properties. | |

| Catalytic Applications | Synthesis of transition metal complexes. | Development of new catalysts for organic transformations. |

| Use of the parent acid in Metal-Organic Frameworks. | Creation of porous materials for catalysis and separation. | |

| Smart Materials | Functionalization for fluorescent sensors. | Novel probes for the detection of specific analytes. |

| Incorporation into organic electronic devices. | Development of new materials for OLEDs and OFETs. |

Q & A

Q. What are the standard synthetic methods for preparing Ethyl 5-Hydroxy-2-naphthoate, and what key reaction parameters influence yield?

The synthesis typically involves esterification of 5-hydroxy-2-naphthoic acid using ethanol under acid catalysis (e.g., sulfuric acid). Key parameters include temperature control (60–80°C), stoichiometric ratios of acid to alcohol, and catalyst concentration. Purification often employs recrystallization from ethanol/water mixtures. Researchers should monitor reaction progress via thin-layer chromatography (TLC) and optimize conditions to minimize side products like diesters or dehydration byproducts .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- NMR : Use H and C NMR to confirm ester formation (e.g., ethyl group signals at δ 1.3–1.4 ppm for CH and δ 4.3–4.4 ppm for CH).

- HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity.

- X-ray crystallography : For structural elucidation, use SHELX-based refinement to resolve hydrogen bonding patterns and molecular packing . Cross-validate results with IR spectroscopy (e.g., carbonyl stretch at ~1700 cm) and melting point analysis .

Q. What safety precautions and handling protocols are recommended for laboratory work with this compound?

Use fume hoods for synthesis and handling. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Store in airtight containers away from light and moisture. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Reference safety data sheets for structurally similar naphthoates (e.g., 6-hydroxy-2-naphthoic acid) to infer toxicity profiles .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory analytical data regarding the purity of this compound?

Implement a multi-technique validation strategy:

- Compare HPLC retention times with authentic standards.

- Use differential scanning calorimetry (DSC) to detect polymorphic impurities.

- Perform mass spectrometry (HRMS) to identify trace byproducts. Apply statistical methods (e.g., principal component analysis) to correlate data from NMR, X-ray, and chromatography. Secondary data from literature on analogous compounds can guide threshold limits for acceptable purity .

Q. What computational chemistry approaches are suitable for predicting the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) can model frontier molecular orbitals to predict sites for electrophilic substitution. Molecular dynamics (MD) simulations assess solvation effects and stability in polar solvents. Compare results with experimental UV-Vis spectra and cyclic voltammetry data to validate computational models. Studies on similar dihydroxynaphthalene derivatives highlight the role of hydroxyl and ester groups in charge transfer .

Q. What strategies can be employed to optimize solvent systems and catalytic conditions for large-scale synthesis of this compound while maintaining regioselectivity?

Screen green solvents (e.g., cyclopentyl methyl ether) to improve reaction efficiency and reduce environmental impact. Use immobilized catalysts (e.g., silica-supported sulfonic acid) for recyclability. Employ Design of Experiments (DoE) to optimize variables like temperature, catalyst loading, and solvent polarity. Monitor regioselectivity via H NMR integration of aromatic protons. Reference polymer synthesis protocols for analogous esters to identify scalable conditions .

Q. How should stability studies be structured to evaluate the degradation pathways of this compound under various environmental conditions?

Design accelerated stability tests:

- Thermal degradation : Heat samples at 40–60°C and analyze via HPLC-MS to identify decomposition products.

- Photolysis : Expose to UV light (λ = 365 nm) and monitor changes using UV-Vis spectroscopy.

- Hydrolysis : Test in buffered solutions (pH 1–13) to assess ester bond stability. Compare degradation kinetics with Arrhenius modeling to predict shelf-life. Analogous studies on 6-hydroxy-2-naphthoic acid suggest ester hydrolysis as a primary pathway .

Q. What experimental approaches are required to investigate the potential of this compound as a building block in supramolecular chemistry applications?

Conduct co-crystallization experiments with complementary hydrogen-bond acceptors (e.g., pyridine derivatives). Analyze crystal structures using SHELXL to map intermolecular interactions. Study self-assembly in solution via dynamic light scattering (DLS) and fluorescence spectroscopy. Reference polymer-drug conjugate systems (e.g., ethyl cellulose-based carriers) to explore its role in controlled-release matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.